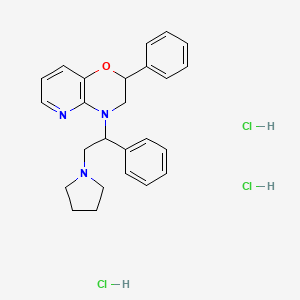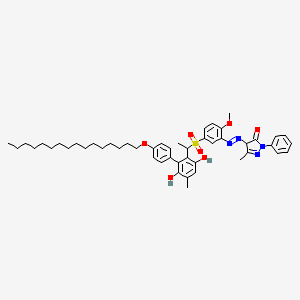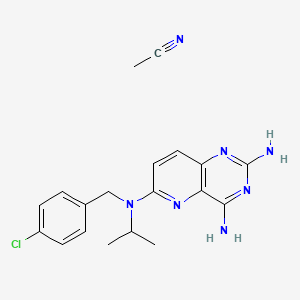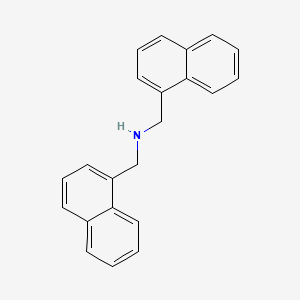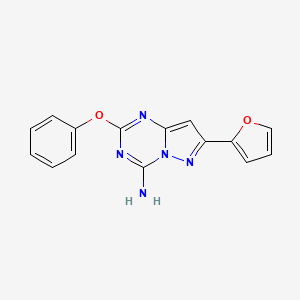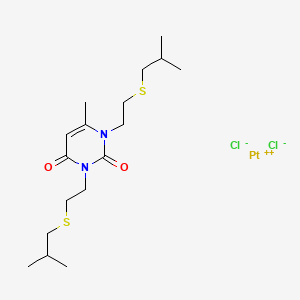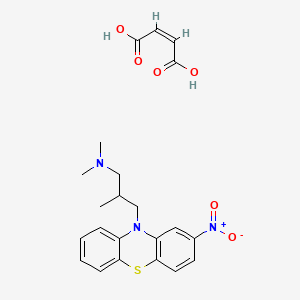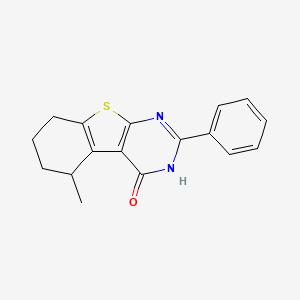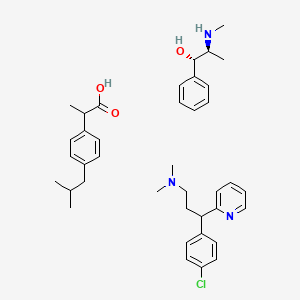
Chlorpheniramine, ibuprofen and pseudoephedrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Advil Allergy Sinus is a combination medication used to relieve symptoms associated with allergies and the common cold. It contains three active ingredients: chlorpheniramine maleate, ibuprofen, and pseudoephedrine hydrochloride. Chlorpheniramine maleate is an antihistamine that reduces the effects of natural histamine in the body, ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) that reduces hormones causing inflammation and pain, and pseudoephedrine hydrochloride is a decongestant that shrinks blood vessels in the nasal passages .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorpheniramine Maleate: This compound is synthesized through a multi-step process involving the reaction of 2-chloropyridine with formaldehyde and dimethylamine, followed by the formation of the maleate salt.
Ibuprofen: Ibuprofen is synthesized via the Friedel-Crafts acylation of isobutylbenzene with acetic anhydride, followed by hydrolysis and decarboxylation.
Pseudoephedrine Hydrochloride: Pseudoephedrine is synthesized from benzaldehyde through a series of reactions including reductive amination and resolution of the racemic mixture to obtain the desired enantiomer
Industrial Production Methods
The industrial production of these compounds involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The processes are carried out in controlled environments to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Chlorpheniramine Maleate: Undergoes substitution reactions due to the presence of the pyridine ring.
Ibuprofen: Can undergo oxidation and reduction reactions, as well as esterification and amidation.
Pseudoephedrine Hydrochloride: Undergoes oxidation and reduction reactions, and can be converted to methamphetamine through reductive amination (illegal and highly regulated).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens and nucleophiles are used under various conditions.
Major Products
Chlorpheniramine Maleate: Substitution products on the pyridine ring.
Ibuprofen: Oxidation products include carboxylic acids and alcohols.
Pseudoephedrine Hydrochloride: Reduction products include methamphetamine (illegal).
Scientific Research Applications
Advil Allergy Sinus has various applications in scientific research:
Chemistry: Used as a model compound to study the synthesis and reactions of antihistamines, NSAIDs, and decongestants.
Biology: Studied for its effects on histamine receptors, inflammation pathways, and adrenergic receptors.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating allergy and cold symptoms.
Industry: Used in the development of over-the-counter medications for allergy and cold relief
Mechanism of Action
Chlorpheniramine Maleate: Blocks histamine H1 receptors, preventing the effects of histamine such as itching, sneezing, and runny nose.
Ibuprofen: Inhibits the cyclooxygenase (COX) enzymes, reducing the production of prostaglandins that cause inflammation and pain.
Pseudoephedrine Hydrochloride: Stimulates alpha and beta-adrenergic receptors, causing vasoconstriction and reducing nasal congestion
Comparison with Similar Compounds
Similar Compounds
Cetirizine: Another antihistamine used for allergy relief.
Acetaminophen: An analgesic and antipyretic used for pain and fever relief.
Phenylephrine: A decongestant similar to pseudoephedrine but with a different mechanism of action
Uniqueness
Advil Allergy Sinus is unique due to its combination of three active ingredients, providing comprehensive relief from multiple symptoms associated with allergies and the common cold. This combination is particularly effective in reducing inflammation, pain, and nasal congestion simultaneously .
Properties
CAS No. |
956596-08-0 |
|---|---|
Molecular Formula |
C39H52ClN3O3 |
Molecular Weight |
646.3 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;2-[4-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C16H19ClN2.C13H18O2.C10H15NO/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;1-8(11-2)10(12)9-6-4-3-5-7-9/h3-9,11,15H,10,12H2,1-2H3;4-7,9-10H,8H2,1-3H3,(H,14,15);3-8,10-12H,1-2H3/t;;8-,10+/m..0/s1 |
InChI Key |
XVXGWWOWCFLBRO-WGZMRZIQSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)O)NC.CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CC(C(C1=CC=CC=C1)O)NC.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


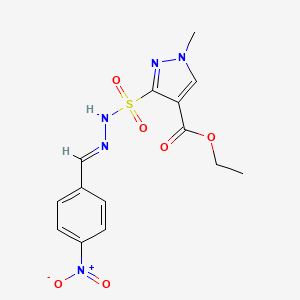
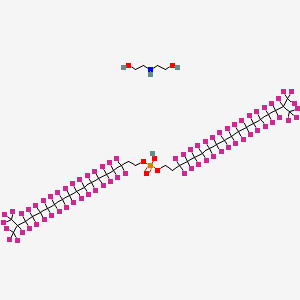

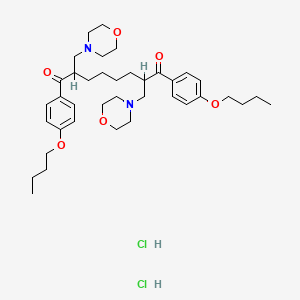
![(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride](/img/structure/B12747120.png)
